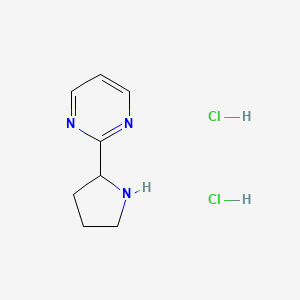
2-Pyrrolidin-2-yl-pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Pyrrolidin-2-yl-pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1373223-29-0 . It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2-pyrrolidinyl)pyrimidine dihydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .科学的研究の応用
Fluorescent Probe for RNA Structure
- Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, similar in structure to 2-Pyrrolidin-2-yl-pyrimidine, has been used as a fluorescent probe for monitoring RNA secondary structure formation. Its ability to be selectively excited in the presence of natural nucleosides and the reversible quenching of its fluorescence upon base-pairing make it a valuable tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).
OLEDs and Material Chemistry
- Ir(III) Phosphors for OLEDs : Fluorine-free pyridyl pyrimidine cyclometalates have been used in synthesizing a new class of heteroleptic Ir(III) metal complexes. These complexes are significant for their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Synthesis of Derivatives for Medicinal Research
- Analogues of 2′,3′-Dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines, which mimic the phosphonomethoxy group as a phosphate, have been prepared as analogues of 2′,3′-dideoxynucleotides. These compounds could have potential applications in medicinal chemistry (Harnden, Jarvest, & Parratt, 1992).
Novel Interaction and Synthesis Studies
- Aromatization Hydrogen Evolution : Pyrimidine derivatives are known for their diverse biological properties, including anti-allergy, anti-cancer, and anti-inflammatory activities. They also play a significant role in the synthesis of various biologically active compounds (Wang, Dong, & Liu, 2017).
Various Applications in Chemistry
- Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : This research developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which could be useful in creating new compounds for various chemical applications (Smolobochkin et al., 2019).
Antiviral Activity
- Antiviral Compounds : Analogues of pyrrolo[2,3-d]pyrimidine have been studied for their antiviral activity. For example, carbocyclic analogues of 7-deazaguanosine exhibited selective inhibitory activities against certain viruses (Legraverend et al., 1985).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves the reaction of 2-chloro-5-nitropyrimidine with pyrrolidine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-5-nitropyrimidine", "pyrrolidine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyrimidine is reacted with pyrrolidine in ethyl acetate at reflux temperature for 24 hours to yield 2-Pyrrolidin-2-yl-5-nitropyrimidine.", "Step 2: The nitro group of 2-Pyrrolidin-2-yl-5-nitropyrimidine is reduced to an amino group using sodium borohydride in water at room temperature for 2 hours to yield 2-Pyrrolidin-2-yl-5-aminopyrimidine.", "Step 3: 2-Pyrrolidin-2-yl-5-aminopyrimidine is quaternized with hydrochloric acid in water at reflux temperature for 4 hours to yield 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride." ] } | |
| 1373223-29-0 | |
分子式 |
C8H12ClN3 |
分子量 |
185.65 g/mol |
IUPAC名 |
2-pyrrolidin-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H |
InChIキー |
HEGDAGLDGKVHGL-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=NC=CC=N2.Cl.Cl |
正規SMILES |
C1CC(NC1)C2=NC=CC=N2.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


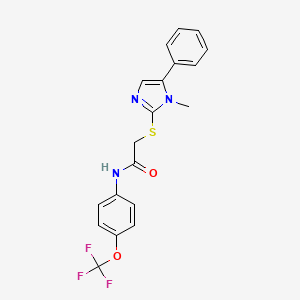
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)
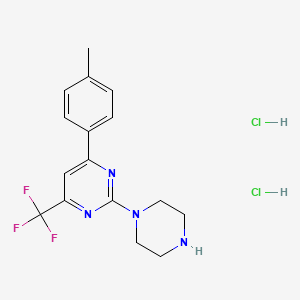
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline](/img/structure/B2687360.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

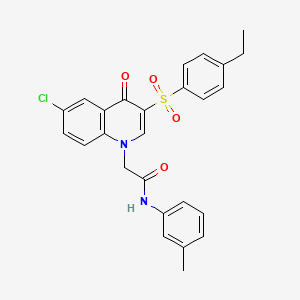
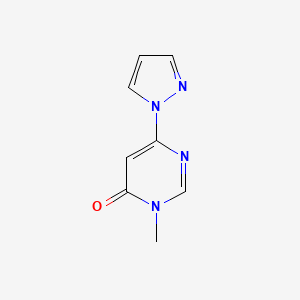

![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
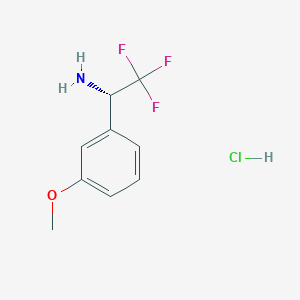
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)
